molecular formula C12H14N2O2 B3037696 Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 54906-24-0

Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Cat. No. B3037696
CAS RN: 54906-24-0
M. Wt: 218.25 g/mol
InChI Key: XJHSSTMIDVOYQO-UHFFFAOYSA-N
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Description

Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They have the molecular formula C8H7NO . Benzoxazine rings form the central chemical structure of a number of pharmaceutical drugs .


Synthesis Analysis

1,3-Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . A truly bio-based benzoxazine has been synthesized from three natural reactants obtained under environmentally friendly conditions .


Molecular Structure Analysis

The molecular structure of benzoxazines has been studied extensively . The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .


Chemical Reactions Analysis

Polybenzoxazines, also called benzoxazine resins, are a class of polymers that are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and its chemical derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazines can vary depending on their specific structure . For example, polybenzoxazines are used as adhesives and in fiber-reinforced plastics due to their unique properties .

Scientific Research Applications

Photochromic Materials

Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one: and its derivatives have been investigated for their photochromic behavior. Photochromic compounds change color upon exposure to light, making them valuable for applications such as optical switches, data storage, and photoresponsive materials. Researchers have explored the synthesis of metal chelates containing a spiropyran fragment derived from this compound, aiming to enhance photochromic activity .

Metal Chelates and Coordination Chemistry

The spiropyran fragment in this compound forms metal chelates when coordinated with transition metal ions. These complexes exhibit interesting properties, including luminescence, catalytic activity, and magnetic behavior. Researchers have synthesized metal chelates based on azomethines and hydrazones containing the spiropyran fragment, exploring their potential in coordination chemistry .

Mechanism of Action

Target of Action

The primary target of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is the Neurokinin Receptor . Neurokinin receptors are a group of G-protein-coupled receptors that are involved in various physiological processes, including pain perception, smooth muscle contraction, and inflammation.

Mode of Action

Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one interacts with its targets by binding to the Neurokinin Receptor. The compound possesses a conformationally restricted equatorial phenyl group, which is essential for binding with the Neurokinin Receptor .

Biochemical Pathways

The compound’s interaction with the Neurokinin Receptor affects the signaling pathways associated with this receptor. This can lead to changes in physiological processes such as pain perception, smooth muscle contraction, and inflammation .

Result of Action

The binding of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one to the Neurokinin Receptor can inhibit the receptor’s activity, leading to changes in physiological processes such as pain perception, smooth muscle contraction, and inflammation .

Safety and Hazards

The safety and hazards associated with benzoxazines would depend on the specific compound and its intended use. As with any chemical compound, appropriate safety measures should be taken when handling and using benzoxazines .

Future Directions

The future of benzoxazines could involve the development of new synthesis methods and applications. For example, a truly bio-based benzoxazine has been synthesized from three natural reactants obtained under environmentally friendly conditions . This represents a significant step forward in the development of environmentally friendly benzoxazines.

properties

IUPAC Name

spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHSSTMIDVOYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229506
Record name Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

CAS RN

54906-24-0
Record name Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54906-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 24 mg (0.077 mmol) of N-[4,8-dimethoxyquinoline-2-yl)carbonyl]-4-piperidone, 15 mg (0.077 mmol) of 5-acetamido-2-hydroxybenzamide, and 0.020 mL of morpholine in 3 mL of methanol is refluxed for 48 hr. The reaction mixture is diluted with ethyl acetate, and washed with water, brine, and dried over Na2SO4. After solvent removal by rotoevaporation, the crude product is purified by preparative TLC to give 11 mg (0.022 mmol, 30% yield) of 6-acetamido-1′-[4,8-dimethoxyquinoline-2-yl)carbonyl]spiro[2H-1,3-benzoxazin-2,4′-piperidin]-4-(3H)-one (Compound 9): 1H NMR (DMSO-d6): δ 2.02 (s, 3H), 3.95 (s, 3H), 4.06 (s, 3H), 7.03 (d, 1H), 8.19 (s, 1H), 7.24 (d of d, 1H), 7.52 (d of d, 1H), 7.67 (m, 2H), 8.02 (d, 1H), 8.82, (s, 1H) and 9.98 ppm (s, 1H). MS m/z: 491.1 (M+H)+, 513.2 (M+Na)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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